1-BENZYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-BENZYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the piperidine class This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a carboxamide group
Preparation Methods
The synthesis of 1-BENZYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and carboxamide groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Carboxamide Group: This can be accomplished through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-BENZYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-BENZYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-BENZYL-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is also a piperidine derivative with a benzyl group and is known for its dopamine reuptake inhibitory activity.
Methylbenzylpiperazine: A stimulant drug that is a derivative of benzylpiperazine.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of related compounds.
Properties
IUPAC Name |
1-benzyl-N-[(4-propan-2-yloxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-22-10-8-19(9-11-22)16-24-23(26)21-12-14-25(15-13-21)17-20-6-4-3-5-7-20/h3-11,18,21H,12-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBVCERWXTUMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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